molecular formula C16H12O5 B1588593 5-O-Methylgenistein CAS No. 4569-98-6

5-O-Methylgenistein

Cat. No.: B1588593
CAS No.: 4569-98-6
M. Wt: 284.26 g/mol
InChI Key: YSINCDVRUMTOPK-UHFFFAOYSA-N
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Description

5-O-Methylgenistein is a naturally occurring isoflavonoid compound found in various plants, including Dissotis perkinsiae and Adenocarpus mannii. It is known for its moderate antibacterial activities and potential cytotoxic effects against certain cancer cell lines . This compound is also referred to as 4′,7-dihydroxy-5-methoxyisoflavone and has been studied for its bioactive properties.

Mechanism of Action

Target of Action

5-O-Methylgenistein, also known as Isoprunetin, is an O-methylated isoflavone It has been suggested that it may show free radical scavenging activity , indicating that it could interact with reactive oxygen species in the body.

Mode of Action

The interaction of this compound with its targets leads to a decrease in the concentration of free radicals in the body . This suggests that this compound acts as an antioxidant, neutralizing harmful free radicals and thereby preventing cellular damage.

Biochemical Pathways

Given its potential role as a free radical scavenger , it may be involved in pathways related to oxidative stress and inflammation. By neutralizing free radicals, this compound could potentially disrupt the signaling pathways that these molecules are involved in, leading to a reduction in oxidative stress and inflammation.

Pharmacokinetics

It is known that this compound is practically insoluble in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential antioxidant activity . By neutralizing free radicals, this compound could prevent oxidative damage to cells and molecules in the body. This could have various downstream effects, such as reducing inflammation and preventing damage to cellular structures.

Biochemical Analysis

Biochemical Properties

Isoprunetin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit antibacterial activity against pathogens such as Salmonella typhimurium and methicillin-resistant Staphylococcus epidermidis . Isoprunetin interacts with enzymes involved in these pathogens’ metabolic pathways, inhibiting their growth and proliferation. Additionally, Isoprunetin has demonstrated cytotoxic effects against human lung cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

Isoprunetin influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Isoprunetin induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, Isoprunetin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells . Its impact on cellular metabolism includes altering the metabolic flux and reducing the availability of essential metabolites for cancer cell survival .

Molecular Mechanism

The molecular mechanism of Isoprunetin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Isoprunetin binds to specific enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . For instance, it inhibits the activity of enzymes involved in the biosynthesis of nucleotides, thereby impairing DNA replication and cell division in cancer cells . Additionally, Isoprunetin modulates gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoprunetin have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Isoprunetin has shown stability under various experimental conditions, maintaining its bioactivity over extended periods Long-term studies have indicated that Isoprunetin can induce sustained cytotoxic effects in cancer cells, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Isoprunetin vary with different dosages in animal models. Studies have shown that low to moderate doses of Isoprunetin exhibit significant anticancer and antibacterial activities without causing severe toxicity . High doses of Isoprunetin may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of Isoprunetin plateau at certain dosages, indicating the importance of optimizing dosage regimens for maximum efficacy and minimal toxicity .

Metabolic Pathways

Isoprunetin is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or exhibit altered bioactivity compared to the parent compound. Isoprunetin’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Isoprunetin is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with efflux transporters belonging to the ATP-binding cassette (ABC) family and solute carrier (SLC) family members, facilitating its movement across cell membranes . These transporters play a critical role in determining the bioavailability and tissue distribution of Isoprunetin. Additionally, Isoprunetin’s localization and accumulation within specific tissues and organs influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Isoprunetin is essential for understanding its activity and function. Isoprunetin is primarily localized in the cytoplasm and nucleus of cells . It may also target specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Post-translational modifications and targeting signals play a role in directing Isoprunetin to specific subcellular compartments, influencing its bioactivity and therapeutic potential .

Comparison with Similar Compounds

Properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSINCDVRUMTOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196598
Record name Isoprunetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4569-98-6
Record name Isoprunetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoprunetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoprunetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4569-98-6
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Record name 5-O-METHYLGENISTEIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main biological activities reported for isoprunetin?

A1: Isoprunetin has demonstrated interesting biological activities, particularly related to its estrogenic and anti-estrogenic properties. Studies have shown that it can inhibit estradiol-induced transcriptional activity in a yeast-based estrogen receptor assay []. Furthermore, isoprunetin, along with other compounds, exhibited inhibitory effects against lipopolysaccharide-induced interleukin-6 release in RAW264.7 macrophages, highlighting its potential anti-inflammatory properties [].

Q2: How does isoprunetin interact with the estrogen receptor?

A2: While the exact mechanism is not fully elucidated within these papers, isoprunetin, like other flavonoids, is thought to exert its estrogenic and anti-estrogenic effects by interacting with estrogen receptors (ERs). It can act as an agonist or antagonist depending on the cell type, receptor subtype, and concentration [, ]. In some instances, isoprunetin demonstrated low binding affinity for estrogen receptors, suggesting a potential for weaker interaction compared to stronger binders like genistein [].

Q3: What is the molecular formula and weight of isoprunetin?

A3: Isoprunetin has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol.

Q4: What analytical techniques have been used to identify and quantify isoprunetin in plant extracts?

A5: A combination of techniques has been employed to isolate, identify and characterize isoprunetin. These include solvent extraction, chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) [, ], and spectroscopic techniques such as UV, IR, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) [, , , , ].

Q5: Have any computational studies been performed on isoprunetin?

A6: While the provided research doesn't directly involve computational studies on isoprunetin, a study on Cleome amblyocarpa utilized molecular docking to assess the binding affinities of various isolated compounds, including structurally related flavonoids, with the COVID-19 main protease []. This approach could potentially be extended to explore isoprunetin's interactions with relevant biological targets.

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